Cas no 181517-99-7 ((4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetic Acid)

(4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetic Acid structure
181517-99-7 structure
商品名:(4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetic Acid
CAS番号:181517-99-7
MF:C16H16N2O3
メガワット:284.30984
CID:1380855
PubChem ID:6605254

(4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetic Acid 化学的及び物理的性質

名前と識別子

    • (4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetic Acid
    • 2-(4-(3-o-tolylureido)phenyl)acetic acid
    • AC1L7FRD
    • 4-[3-(2-methylphenyl)ureido]phenylacetic acid
    • NSC212189
    • 4-&lt
    • N'-(2-Chor-ethyl)-ureido&gt
    • -salicylsaeure
    • 4-[N'-(2-Chor-ethyl)-ureido]-salicylsaeure
    • 2-{4-[(2-toluidinocarbonyl)amino]phenyl}acetic acid
    • 4-[N'-(2-methylphenyl)ureido]phenylacetic acid
    • 4-[(N'-(2-methylphenyl))ureido]phenylacetic acid
    • N-(2-Hydroxypropyl)-carbamoyl&gt
    • -piperidin
    • [4-(3-o-tolyl-ureido)-phenyl]-acetic acid
    • 2-(4-(3-(o-methylphenyl)ureido)phenyl)acetic acid
    • 4-[N-(2-Hydroxypropyl)-carbamoyl]-piperidin
    • 2-(4-(3-o-tolylureido)phenyl)acetic acid; AC1L7FRD; 4-[3-(2-methylphenyl)ureido]phenylacetic acid; NSC212189; 4-< N'-(2-Chor-ethyl)-ureido> -salicylsaeure; 4-[N'-(2-Chor-ethyl)-ureido]-salicylsaeure; 2-{4-[(2-toluidinocarbonyl)amino]phenyl}acetic acid; 4-[N'-(2-methylphenyl)ureido]phenylacetic acid; 4-[(N'-(2-methylphenyl))ureido]phenylacetic acid; 4-< N-(2-Hydroxypropyl)-carbamoyl> -piperidin; [4-(3-o-tolyl-ureido)-phenyl]-
    • 4-[[[(2-Methylphenyl)amino]carbonyl]amino]benzeneacetic acid
    • SCHEMBL3485567
    • AKOS010442642
    • [4-[[[(2-methylphenyl)amino]carbonyl]amino]phenyl]acetic acid
    • Benzeneacetic acid, 4-[[[(2-methylphenyl)amino]carbonyl]amino]-
    • 2-(4-(3-(o-Tolyl)ureido)phenyl)acetic acid
    • [4-(3-o-tolyl-ureido)-phenyl}-acetic acid
    • 2-(4-([(2-METHYLPHENYL)CARBAMOYL]AMINO)PHENYL)ACETIC ACID
    • DTXSID001186833
    • DDKMATGXLMCTOX-UHFFFAOYSA-N
    • G55459
    • 4-(2-methylphenylaminocarbonylamino)phenvlacetic Acid
    • CHEMBL176632
    • 181517-99-7
    • 4-(2-methylphenylaminocarbonylamino)phenylacetic Acid
    • 4-o-tolylureidophenylacetic acid
    • インチ: InChI=1S/C16H16N2O3/c1-11-4-2-3-5-14(11)18-16(21)17-13-8-6-12(7-9-13)10-15(19)20/h2-9H,10H2,1H3,(H,19,20)(H2,17,18,21)
    • InChIKey: DDKMATGXLMCTOX-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)O

計算された属性

  • せいみつぶんしりょう: 284.11618
  • どういたいしつりょう: 284.11609238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 365
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 78.4Ų

じっけんとくせい

  • PSA: 78.43

(4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1609808-250mg
2-(4-(3-(O-tolyl)ureido)phenyl)acetic acid
181517-99-7 98%
250mg
¥1612 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1609808-1g
2-(4-(3-(O-tolyl)ureido)phenyl)acetic acid
181517-99-7 98%
1g
¥4841 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1609808-5g
2-(4-(3-(O-tolyl)ureido)phenyl)acetic acid
181517-99-7 98%
5g
¥15540 2023-04-15

(4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetic Acid 関連文献

(4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetic Acidに関する追加情報

Introduction to (4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetic Acid and Its Significance in Modern Chemical Biology

(4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetic Acid, with the CAS number 181517-99-7, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in drug discovery and therapeutic development. The presence of multiple functional groups, including an amine and a carbamate moiety, makes it a versatile scaffold for further chemical modifications and biological investigations.

The compound's structure, featuring a phenyl ring substituted with an acetic acid derivative and a carbamoyl group linked to another phenyl ring, suggests a high degree of specificity in its interactions with biological targets. This architectural design is particularly appealing for the development of targeted therapies, where precise molecular recognition is crucial. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such molecules with greater accuracy, facilitating the design of more effective drugs.

In the context of current research, (4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetic Acid has been explored for its potential role in modulating various biological pathways. Studies have indicated that this compound may exhibit inhibitory effects on enzymes involved in inflammatory responses, making it a promising candidate for the development of anti-inflammatory agents. Additionally, its structural features suggest potential applications in the treatment of neurological disorders, where modulation of neurotransmitter systems is key.

The synthesis of this compound involves sophisticated organic chemistry techniques, including multi-step reactions that require precise control over reaction conditions. Researchers have employed advanced catalytic systems and green chemistry principles to optimize the synthetic pathways, ensuring high yields and minimal environmental impact. These efforts align with the broader goal of sustainable pharmaceutical development, where efficiency and ecological responsibility are paramount.

One of the most intriguing aspects of (4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetic Acid is its potential as a lead compound for drug discovery. By leveraging structure-activity relationship (SAR) studies, researchers can systematically modify various functional groups within the molecule to enhance its biological activity. This approach has been successfully applied in the development of novel therapeutic agents targeting a wide range of diseases.

The pharmacokinetic properties of this compound are also under investigation. Understanding how the body processes and eliminates drugs is essential for optimizing their therapeutic efficacy. Preliminary studies suggest that (4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetic Acid exhibits favorable pharmacokinetic profiles, including reasonable bioavailability and metabolic stability. These characteristics make it an attractive candidate for further clinical development.

Furthermore, the compound's potential as a tool compound in biochemical research cannot be overstated. Its well-defined structure allows researchers to use it as a reference standard for developing new analytical methods and as a substrate for enzyme characterization. Such applications contribute to the advancement of fundamental knowledge in chemical biology and drug discovery.

The integration of machine learning and artificial intelligence into drug discovery has revolutionized the way researchers identify and optimize lead compounds like (4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetic Acid. These technologies enable the prediction of molecular properties and interactions with unprecedented accuracy, significantly reducing the time and resources required for drug development. As such, computational tools are becoming indispensable in modern pharmaceutical research.

In conclusion, (4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetic Acid represents a significant advancement in chemical biology and pharmaceutical research. Its unique structure, potential biological activities, and favorable pharmacokinetic properties make it a valuable compound for further investigation. As research continues to evolve, this molecule is likely to play an increasingly important role in the development of novel therapeutic agents that address unmet medical needs.

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